molecular formula C8H6ClNO B1375023 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one CAS No. 1239661-60-9

4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one

Numéro de catalogue: B1375023
Numéro CAS: 1239661-60-9
Poids moléculaire: 167.59 g/mol
Clé InChI: ODHADRGYOBBLGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a chlorinated heterocyclic compound featuring a fused cyclopenta[b]pyridine scaffold. Its structure includes a ketone group at position 7 and a chlorine substituent at position 4 (Figure 1). The compound’s unique electronic and steric properties, conferred by the chlorine atom and the bicyclic framework, make it a valuable intermediate in medicinal chemistry, particularly for enzyme inhibition and receptor modulation studies .

Propriétés

IUPAC Name

4-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHADRGYOBBLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=NC=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239661-60-9
Record name 4-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of 2,3-Cyclopentenopyridine N-Oxide Intermediate

  • Starting from 2,3-cyclopenteno pyridine, oxidation with peracetic acid (CH3COOOH, 30% in water) at room temperature (25 °C) for 48 hours in dichloromethane yields 2,3-cyclopentenopyridine N-oxide.
  • Workup involves aqueous extraction, drying over anhydrous sodium sulfate, and concentration.
  • The N-oxide intermediate is obtained in high yield (~98%) as a white solid with melting point 120-122 °C.

Reaction conditions summary:

Reagent Amount Solvent Temperature Time Yield
CH3COOOH (30% in H2O) 126 mmol CH2Cl2 (100 mL) 25 °C 48 h 98%

Chlorination to Form 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • The N-oxide intermediate is treated with phosphorus oxychloride (POCl3) in anhydrous 1,2-dichloroethane at 0 °C initially, then refluxed for 5 hours.
  • After cooling, the reaction mixture is quenched with ice-water and neutralized with anhydrous potassium carbonate until no gas evolution.
  • Extraction and purification by flash chromatography yield 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a yellow oil in 85% yield.

Reaction conditions summary:

Reagent Amount Solvent Temperature Time Yield
POCl3 81.4 mmol 1,2-Dichloroethane 0 °C to reflux (~83 °C) 5 h 85%

Oxidation to 4-Chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one

  • The chlorinated intermediate undergoes oxidation catalyzed by manganese triflate (Mn(OTf)2) with tert-butyl hydroperoxide (t-BuOOH, 65% in water) as oxidant.
  • Reaction is conducted in aqueous medium at 25 °C for 24 hours with stirring.
  • The product is extracted with dichloromethane, dried, and purified by flash chromatography.
  • This step yields the target compound in 88-91% yield as a yellow oil.

Reaction conditions summary:

Reagent Amount Solvent Catalyst Temperature Time Yield
t-BuOOH (65% in H2O) 2.5 mmol H2O Mn(OTf)2 (0.0025 mmol) 25 °C 24 h 88-91%

Experimental Data and Characterization

Compound Physical State Yield (%) Melting Point (°C) Key Spectral Data (1H NMR, CDCl3)
2,3-Cyclopentenopyridine N-Oxide White solid 98 120-122 δ 8.11 (d, 1H), 7.15 (dd, 2H), 3.22 (s, 2H), 3.04 (t, 2H)
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Yellow oil 85 - δ 8.15 (d, 1H), 6.96 (d, 1H), 3.79 (s, 3H), 2.94 (t, 2H)
This compound Yellow oil 88-91 - δ 8.20 (d, 1H), 6.51 (d, 1H), 3.79 (s, 3H), 2.94 (t, 2H)

Mechanistic and Catalytic Insights

  • The manganese(II) triflate catalyst enables selective oxidation of the methylene adjacent to the pyridine nitrogen, facilitating formation of the lactam ring.
  • tert-Butyl hydroperoxide serves as an efficient oxidant in aqueous medium, providing mild conditions that preserve sensitive functional groups.
  • The chlorination with POCl3 proceeds via activation of the N-oxide, enabling substitution at the 4-position with chlorine.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%)
1 2,3-Cyclopenteno pyridine CH3COOOH (30%, H2O), CH2Cl2, 25 °C, 48 h 2,3-Cyclopentenopyridine N-oxide 98
2 2,3-Cyclopentenopyridine N-oxide POCl3, 1,2-dichloroethane, 0 °C to reflux, 5 h 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 85
3 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Mn(OTf)2, t-BuOOH (65% in H2O), 25 °C, 24 h This compound 88-91

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one with analogs differing in substituent type, position, and ring fusion.

Structural and Physicochemical Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Physical Properties
This compound Cl at position 4, [b]-fusion C₈H₆ClNO 167.59 Not explicitly reported; inferred stability
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one Unsubstituted parent scaffold C₈H₇NO 133.15 m.p. 118–120°C
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one Cl at 2, CH₃ at 4, [b]-fusion C₉H₈ClNO 181.62 High stability; reactive sites for synthesis
4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one Br at 4, [c]-fusion C₈H₆BrNO 212.04 Stored at room temperature
3-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[β]pyridin-7-one OH at 3, CH₃ at 5, [β]-fusion C₉H₉NO₂ 163.18 Isolated from halotolerant fungi

Key Observations :

  • Substituent Effects : Chlorine at position 4 (target compound) likely enhances electrophilicity compared to the unsubstituted parent compound . Bromine substitution (as in the [c]-fused analog) increases molecular weight and may alter solubility .
  • Ring Fusion: The [b]-fusion in the target compound vs.

Research Findings and Implications

Substituent Position Matters : Chlorine at position 4 (target) vs. position 2 (2-chloro-4-methyl analog) alters electronic density, influencing reactivity and target affinity .

Ring Fusion Affects Bioactivity : [b]-Fused systems (target) are more prevalent in kinase inhibitors compared to [c]-fused scaffolds, which are less studied .

Natural vs. Synthetic Analogs : Fungal-derived hydroxylated analogs (e.g., Compound 49) highlight the role of natural products in inspiring synthetic derivatives .

Activité Biologique

Overview

4-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic organic compound characterized by its bicyclic structure, which includes a pyridine ring fused to a cyclopentene. Its molecular formula is C8H6ClNOC_8H_6ClNO with a molecular weight of approximately 167.59 g/mol. The presence of the chlorine atom at the fourth position of the pyridine ring is significant as it may influence both the reactivity and biological activity of this compound.

Biological Significance

Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in medicinal chemistry. The unique bicyclic structure and chlorine substitution suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular responses and has implications in cancer therapy and other diseases .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various derivatives of similar compounds indicated that this compound could exhibit selective toxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through metabolic assays, demonstrating significant cytotoxic effects on specific human cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) .

Cell Line IC50 (µM) Selectivity
A549 (Lung)15High
HCT116 (Colorectal)20Moderate
K562 (Leukemia)25Moderate

Case Studies

  • Cancer Cell Selectivity : In a comparative study, derivatives of this compound were tested against non-malignant cell lines (BJ and MRC-5). The results indicated a pronounced selectivity for malignant cells, suggesting potential therapeutic applications in oncology .
  • Cell Cycle Analysis : Treatment with this compound resulted in cell cycle arrest at the G2/M phase in sensitive cancer cells. This was accompanied by an increase in apoptotic cells, indicating its potential as an anticancer agent .

Applications in Medicinal Chemistry

The compound is being explored for its role as an intermediate in synthesizing pharmaceuticals, particularly those aimed at neurological disorders such as Parkinson's disease. Its structural properties allow for modifications that can enhance its efficacy and specificity as a drug candidate.

Q & A

Q. What are the established synthetic routes for 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrrolopyrimidinones with phosphorus oxychloride (POCl₃). For example, refluxing precursor molecules like 5,6-diphenyl-7-substituted-pyrrolo[2,3-d]pyrimidin-4(3H)-ones in POCl₃ generates the 4-chloro derivative. Optimization involves controlling reaction time (3–6 hours), temperature (80–110°C), and stoichiometric ratios (1:3 molar ratio of precursor to POCl₃). Post-reaction quenching with ice-water ensures product precipitation. Recrystallization in ethanol improves purity .

Table 1 : Comparison of Synthetic Methods

PrecursorReagentTime (h)Yield (%)Purity (HPLC)
7aPOCl₃47898.5
7bPOCl₃58299.1

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic peaks: cyclopentane ring protons (δ 2.5–3.0 ppm, multiplet), pyridinone aromatic protons (δ 7.8–8.2 ppm), and absence of NH signals (confirms Cl substitution).
  • IR : A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹.
  • MS : Molecular ion peak at m/z 181.03 (C₈H₅ClNO⁺) and fragment ions at m/z 146 (loss of Cl) and 118 (cyclopenta ring cleavage) .

Q. What are the key considerations for selecting purification methods for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate for high-purity crystals (≥95%).
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for polar impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives. Monitor purity via UV at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at C4. High Fukui indices (f⁻) at C4 indicate susceptibility to nucleophilic attack.
  • Molecular Dynamics : Simulate solvation effects in DMSO or THF to predict reaction pathways.
  • InChI Key : Use BJGDLOLPALCTJQ-UHFFFAOYSA-N (from Sigma-Aldrich data) to retrieve pre-optimized structures for docking studies .

Q. What strategies resolve contradictions in reported biological activity data for cyclopenta-fused heterocycles?

  • Methodological Answer :
  • Meta-Analysis : Use SciFinder® to index terms like "kinase inhibition" or "antimicrobial activity" across 14,448 structures (Table 4 in ).
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Structural Clustering : Group compounds by substituents (e.g., 4-Cl vs. 4-Br) to identify SAR trends .

Q. What experimental approaches validate the mechanism of chlorine substitution in cyclopenta-pyridinone derivatives?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using ³⁶Cl-labeled vs. unlabeled substrates.
  • Trapping Intermediates : Use azide ions (NaN₃) to isolate intermediates in SNAr reactions.
  • X-Ray Crystallography : Resolve transition-state analogs (e.g., 4-chloro-7-hydroxy derivatives) to confirm bond angles and charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one
Reactant of Route 2
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.